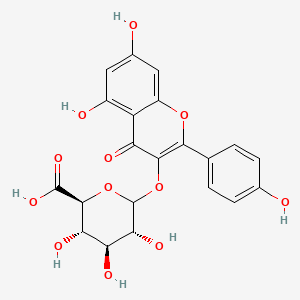

Kaempferol-3-glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18O12 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21?/m0/s1 |

InChI Key |

FNTJVYCFNVUBOL-MBIBTLSJSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Pictograms |

Irritant |

Synonyms |

kaempferol-3-O-glucuronide |

Origin of Product |

United States |

Foundational & Exploratory

What is the biological activity of Kaempferol-3-glucuronide

An In-Depth Technical Guide to the Biological Activity of Kaempferol-3-glucuronide

Executive Summary

This compound (K3G), a major flavonoid metabolite, is emerging from the shadow of its well-studied aglycone, kaempferol, as a bioactive molecule with significant therapeutic potential. As the predominant form of kaempferol found in plasma following dietary intake, understanding the specific biological activities of K3G is paramount for developing novel therapeutics and functional foods.[1][2] This guide synthesizes current research to provide a comprehensive technical overview of K3G's bioactivity, focusing on its anti-inflammatory, antioxidant, and metabolic-regulating properties. We will dissect the molecular mechanisms, present key quantitative data, and provide validated experimental protocols to empower researchers in this promising field.

Pharmacokinetics and Bioavailability: The Journey of a Metabolite

The therapeutic efficacy of any compound is fundamentally linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Kaempferol, consumed in its glycosidic forms from dietary sources, undergoes extensive metabolism.[3] The glucuronidated form, specifically this compound, is a primary metabolite formed in the small intestine and liver.[3][4][5]

Human studies have shown that K3G is the major kaempferol conjugate detected in both plasma and urine after consumption of kaempferol-rich foods like endive.[1][2] It is absorbed more efficiently than quercetin, with a mean maximum plasma concentration of approximately 0.1 µM reached around 5.8 hours post-ingestion, suggesting absorption from the distal small intestine or colon.[1][2] The hydrophilic nature of the glucuronide moiety allows K3G to be absorbed directly from the small intestine.[6] This favorable pharmacokinetic profile, with relatively low interindividual variation, makes K3G a key player in mediating the in vivo health effects attributed to dietary kaempferol.[1][2]

Core Biological Activities and Mechanisms of Action

K3G exerts its effects through the modulation of multiple, interconnected signaling pathways. The following sections detail its primary biological activities.

Potent Anti-inflammatory and Antineuroinflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. K3G has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[7][8][9] Its primary mechanism involves the suppression of key inflammatory cascades, particularly in response to stimuli like lipopolysaccharide (LPS).

Mechanistic Insights:

-

Inhibition of Pro-inflammatory Mediators: K3G dose-dependently inhibits the production of critical pro-inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), leukotriene B4 (LTB4), and cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[7][8][9][10][11]

-

Suppression of the NF-κB Pathway: A cornerstone of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. K3G blocks the phosphorylation of the NF-κB p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9][11]

-

Downregulation of MAPK Signaling: K3G attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), another crucial pathway in the inflammatory response.[7][10][12]

-

Upregulation of Anti-inflammatory Cytokines: Beyond suppressing pro-inflammatory signals, K3G also promotes the resolution of inflammation by upregulating the secretion of the anti-inflammatory cytokine IL-10.[8][9][11]

These activities extend to neuroinflammation, where K3G protects microglial cells (the brain's immune cells) from inflammatory insults, suggesting its potential in managing neurodegenerative diseases.[7][10]

Caption: K3G inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

Table 1: Summary of In Vitro & In Vivo Anti-inflammatory Studies

| Model System | Stimulus | Key Findings | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Dose-dependent inhibition of NO, IL-1β, PGE2, LTB4; Inhibition of NF-κB phosphorylation. | [8][9][11] |

| BV2 Microglial Cells | LPS | Reduced NO, IL-6, TNF-α; Downregulated iNOS, COX-2; Inhibited MAPK and NF-κB pathways. | [7][10][12] |

| Balb/c Mice | LPS | Reduced serum IL-1β; Normalized necrosis and neutrophil infiltration in tissues. | [11] |

| Balb/c Mice | Carrageenan | Reduced paw edema in a dose-dependent manner (max inhibition of 48% at 5 mg/kg). |[11] |

Robust Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and disease pathogenesis. K3G is a potent antioxidant that operates through direct radical scavenging and by bolstering endogenous antioxidant systems.[7][13]

Mechanistic Insights:

-

Activation of the Nrf2/HO-1 Pathway: K3G upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[7][12] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is bound by Keap1, which targets it for degradation. K3G promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as HO-1.[13][14]

-

ROS Reduction and Lipid Peroxidation Inhibition: K3G directly reduces ROS levels and inhibits lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA), a key marker of oxidative damage.[13][14]

-

Enhancement of Antioxidant Enzymes: It significantly increases the levels of crucial antioxidant enzymes like glutathione peroxidase (GSH-px).[13][14]

Caption: K3G enhances antioxidant defense via Nrf2/HO-1 signaling.

Regulation of Glucose Metabolism

Metabolic disorders like type 2 diabetes are a growing global health concern. K3G has been identified as a modulator of glucose metabolism, primarily by activating a key signaling pathway involved in insulin action.[11][15][16]

Mechanistic Insights:

-

Activation of AKT/GSK3β Signaling: K3G activates the Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway.[11][15] It has been shown to induce AKT activity in mouse liver homogenates and upregulate the phosphorylation of both AKT and its downstream target GSK3β.[4][11]

-

Increased Glucose Consumption: By activating this pathway, K3G enhances glucose consumption in metabolically active cells, such as HepG2 human liver cancer cells.[4][11]

This activity suggests K3G could play a role in improving insulin sensitivity and managing hyperglycemia.

Caption: K3G improves glucose metabolism by activating AKT/GSK3β signaling.

Other Reported Biological Activities

While less extensively studied than the activities above, preliminary research has associated K3G with other potential therapeutic effects:

-

Anticancer Potential: K3G has been shown to reduce the catalytic activity of enzymes like aldose reductase (AKR1B1), which is implicated in the progression of several cancers, including liver, cervical, and skin cancers.[11] However, most research on anticancer effects focuses on the aglycone, kaempferol.[17][18][19]

-

Anti-HIV Activity: An active glucuronide form, K3G sodium, has been reported to possess anti-HIV-1 activity.[9][10]

-

Aldose Reductase Inhibition: K3G and other kaempferol glycosides have been identified as potent inhibitors of aldose reductase, an enzyme linked to diabetic complications.[10]

Key Experimental Protocols

To ensure reproducibility and scientific rigor, this section details standardized protocols for assessing the core biological activities of K3G.

Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This protocol is a self-validating system to quantify the anti-inflammatory potential of K3G.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of K3G (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour. A positive control, such as dexamethasone, should be included.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. A non-stimulated control group must be maintained.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve. Causality check: A reduction in absorbance directly correlates with K3G's inhibition of iNOS activity.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining supernatant to quantify levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm. This step is critical to ensure observed effects are not due to cytotoxicity.

-

Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol assesses the direct free-radical scavenging capacity of K3G.

-

Reagent Preparation:

-

Prepare a 0.08 mg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.

-

Prepare a series of concentrations of K3G in a suitable solvent (e.g., DMSO, ethanol). Ascorbic acid should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the K3G solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank control (solvent + DPPH) and sample controls (K3G + ethanol).

-

Incubate the plate in the dark at 37°C for 30 minutes.[20]

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the scavenging activity using the formula:

-

Scavenging Activity (%) = [(A_blank - (A_sample - A_sample_control)) / A_blank] * 100

-

-

Causality check: A decrease in absorbance indicates the reduction of the DPPH radical by K3G, directly measuring its hydrogen-donating ability.

-

Conclusion and Future Directions

This compound is a pharmacologically significant metabolite with a well-defined portfolio of biological activities. Its ability to concurrently target inflammatory (NF-κB, MAPK), oxidative stress (Nrf2/HO-1), and metabolic (AKT/GSK3β) pathways underscores its potential as a multi-target therapeutic agent for chronic diseases. The favorable bioavailability of K3G compared to its parent aglycone makes it a particularly attractive candidate for further development.

Future research should focus on translating these robust preclinical findings. This includes more extensive in vivo studies in disease-specific animal models, investigation into potential synergistic effects with other phytochemicals or conventional drugs, and ultimately, well-designed human clinical trials to validate its efficacy and safety for therapeutic applications.

References

-

Kim, M., Lim, J., Lee, J., et al. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega. Available at: [Link]

-

Kim, M., Lim, J., Lee, J., et al. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. PubMed Central. Available at: [Link]

-

Khajuria, A., Gupta, A., Garai, A., et al. (2018). Kaempferol-3-o-β-d-glucuronate Exhibit Potential Anti-Inflammatory Effect in LPS Stimulated RAW 264.7 Cells and Mice Model. International Immunopharmacology. Available at: [Link]

-

ResearchGate. (2018). Kaempferol-3-o-β-D-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model | Request PDF. Available at: [Link]

-

Deng, Y., Ma, J., Weng, X., et al. (2021). Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress. Life (Basel). Available at: [Link]

-

Kashyap, D., Sharma, A., Tuli, H.S., et al. (2017). Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements. Journal of Functional Foods. Available at: [Link]

-

DuPont, M.S., Day, A.J., Bennett, R.N., et al. (2004). Absorption of kaempferol from endive, a source of this compound, in humans. European Journal of Clinical Nutrition. Available at: [Link]

-

ResearchGate. (2023). (PDF) Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O -β- d -Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. Available at: [Link]

-

Rashed, K. (2020). KAEMPFEROL-3-O-D-GLUCOSIDE BIOACTIVITIES: A REVIEW. International Journal of Scientific & Innovative Research. Available at: [Link]

-

Chen, X., Yin, O., Zuo, Z., et al. (2005). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. British Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

ResearchGate. (2021). The glucuronide metabolites of kaempferol and quercetin, targeting to the AKT PH domain, activate AKT/GSK3β signaling pathway and improve glucose metabolism | Request PDF. Available at: [Link]

-

ResearchGate. (2004). Absorption of kaempferol from endive, a source of this compound, in humans | Request PDF. Available at: [Link]

-

Deng, Y., Ma, J., Weng, X., et al. (2021). Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress. PubMed. Available at: [Link]

-

Imran, M., Salehi, B., Sharifi-Rad, J., et al. (2019). Kaempferol: A Key Emphasis to Its Anticancer Potential. Molecules. Available at: [Link]

-

Semantic Scholar. (2005). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Available at: [Link]

-

OUCI. (2017). Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements. Available at: [Link]

-

Taylor & Francis Online. (2023). Anticancer, antioxidant, ameliorative and therapeutic properties of kaempferol. Available at: [Link]

-

ResearchGate. (2023). (PDF) Anticancer, antioxidant, ameliorative and therapeutic properties of kaempferol. Available at: [Link]

-

Santos, G.K.S., et al. (2021). Analysis of the toxicological and pharmacokinetic profile of Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside - Tiliroside: in silico, in vitro and ex vivo assay. Brazilian Journal of Biology. Available at: [Link]

-

Wang, Y., et al. (2022). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Gels. Available at: [Link]

-

SciSpace. (n.d.). Antibacterial Activity of Kaempferol–3–O–Glucoside. Available at: [Link]

Sources

- 1. Absorption of kaempferol from endive, a source of this compound, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. | Semantic Scholar [semanticscholar.org]

- 6. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems [mdpi.com]

A Technical Guide to the Cellular Mechanisms of Kaempferol-3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-glucuronide (K3G) is a major metabolite of the dietary flavonoid kaempferol, commonly found in various fruits and vegetables. While much research has focused on the aglycone form, emerging evidence demonstrates that K3G possesses significant biological activities of its own. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms through which K3G exerts its effects at the cellular level. We will explore its potent anti-inflammatory and antioxidant actions, focusing on the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document serves as a comprehensive resource, detailing the causality behind its mechanisms and providing validated experimental protocols for investigating its cellular functions.

Introduction: From Dietary Flavonoid to Cellular Modulator

Flavonoids are a class of polyphenolic compounds widely distributed in plants, recognized for their health-promoting properties.[1][2] Kaempferol, a prominent flavonol, is predominantly present in nature and our diet in its glycosidic forms.[2] Upon ingestion, these glycosides undergo metabolic transformation, with glucuronidation being a primary conjugation reaction in the small intestine and liver.[3][4] This process yields metabolites like this compound (K3G), which represents one of the major forms of kaempferol found in plasma after consumption.[3][5][6]

Historically, the biological activity of flavonoids was often attributed solely to the aglycone form (kaempferol itself), which can be released by microbial enzymes in the gut.[7] However, the significant circulating levels of K3G have prompted researchers to investigate its intrinsic bioactivity.[5][6] It is now understood that K3G is not merely an inactive metabolite but a potent signaling molecule that directly modulates cellular pathways involved in inflammation, oxidative stress, and metabolism.[7][8][9] This guide focuses on the direct cellular mechanisms of K3G, providing a framework for its potential as a therapeutic agent.

Core Mechanisms of Action: A Multi-Pathway Approach

K3G's cellular effects are pleiotropic, stemming from its ability to interact with and modulate multiple intracellular signaling cascades. The primary and most well-documented mechanisms are its anti-inflammatory and antioxidant activities.

Anti-Inflammatory Effects: Suppression of Pro-inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. K3G demonstrates potent anti-inflammatory effects by targeting central regulatory pathways, primarily the NF-κB and MAPK signaling cascades.[7][8][10]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate transcription.[11]

K3G has been shown to potently inhibit this process. Studies in LPS-stimulated macrophage cell lines (like RAW 264.7) and microglial cells (BV2) demonstrate that K3G blocks the phosphorylation of NF-κB p65 and inhibits the degradation of IκBα.[7][11][12] This action prevents NF-κB's nuclear translocation, thereby downregulating the expression of its target genes.[11][13] As a result, K3G significantly reduces the production of key pro-inflammatory mediators, including:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[8][9][14]

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[8][10][14]

-

Other Mediators: Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Leukotriene B4 (LTB4).[7][12]

Interestingly, K3G not only suppresses pro-inflammatory cytokines but has also been found to upregulate the secretion of the anti-inflammatory cytokine IL-10, suggesting a dual role in resolving inflammation.[7][9][12]

The Mitogen-Activated Protein Kinase (MAPK) family—comprising ERK, JNK, and p38—is another critical signaling hub that regulates inflammation.[10][13] LPS and other inflammatory stimuli activate MAPKs through phosphorylation, which in turn can activate transcription factors that promote the expression of inflammatory genes.[10][11] The MAPK pathway often acts upstream of or parallel to NF-κB activation.[10]

K3G effectively downregulates the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[8][10][14] By inhibiting MAPK activation, K3G provides an additional layer of control over the inflammatory response, contributing to the reduced expression of iNOS, COX-2, and other pro-inflammatory molecules.[10][14]

Signaling Pathway Diagram: K3G's Anti-Inflammatory Mechanism

Caption: K3G inhibits inflammation by blocking phosphorylation of MAPKs and IKK, preventing NF-κB activation.

Antioxidant Effects: Enhancing Cellular Defense

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and inflammation. K3G combats oxidative stress through a two-pronged approach: direct ROS scavenging and upregulation of endogenous antioxidant systems via the Nrf2 pathway.

Studies have shown that K3G can directly scavenge ROS in cellular models.[10] For instance, in LPS-stimulated BV2 microglial cells, K3G treatment leads to a dose-dependent decrease in intracellular ROS levels.[10] This direct antioxidant activity is crucial for mitigating the initial burst of oxidative stress that often triggers inflammatory signaling.[8]

The Nrf2-ARE (Antioxidant Response Element) pathway is the master regulator of the cellular antioxidant response.[15][16] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[16] When cells are exposed to oxidative stress or activators like K3G, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes.[16][17]

K3G has been identified as a potent activator of this pathway.[8][14] Mechanistic studies show that K3G treatment upregulates the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), a powerful antioxidant and cytoprotective enzyme.[8][11][14] This activation of the Nrf2/HO-1 signaling cascade is a key mechanism by which K3G suppresses ROS production and protects cells from oxidative damage.[8][10] This effect is particularly important in neuroinflammation, where oxidative stress plays a significant pathogenic role.[8][10]

Other Emerging Mechanisms

While anti-inflammatory and antioxidant effects are the most characterized, research points to other potential mechanisms of action for K3G.

-

Metabolic Regulation: K3G has been shown to improve glucose metabolism by activating the AKT/GSK3β phosphorylation pathway, leading to increased glucose consumption in HepG2 cells.[9] It may also stimulate glucose uptake in skeletal muscle through an AMPK-dependent mechanism.[18]

-

Anticancer Potential: While most anticancer studies focus on the aglycone kaempferol, which induces apoptosis and cell cycle arrest[1][19][20][21][22], the potent anti-inflammatory and antioxidant effects of K3G suggest it could play a role in creating an anti-tumor microenvironment. Further research is needed to delineate the direct anticancer effects of K3G itself.

Experimental Validation: Protocols and Methodologies

To ensure scientific rigor, the mechanisms described above must be validated through robust experimental protocols. The following section details standardized, self-validating methodologies for assessing the cellular effects of K3G.

Assessing Anti-Inflammatory Activity

The primary model for studying inflammation in vitro involves stimulating immune cells like macrophages (e.g., RAW 264.7) or microglia (e.g., BV2) with LPS and measuring the inhibitory effect of the compound .

This protocol is designed to measure changes in the phosphorylation state (activation) and total protein levels of key signaling molecules.

Causality: Western blotting provides a semi-quantitative measure of protein expression. By using antibodies specific to both the phosphorylated (active) and total forms of a protein (e.g., p-p65 and total p65), we can determine if K3G specifically inhibits the activation step. The inclusion of a loading control (e.g., β-actin or GAPDH) is critical for ensuring that equal amounts of protein were loaded in each lane, validating the observed changes.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate RAW 264.7 cells at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of K3G (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour.[9]

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for a specified time (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10-12% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, IκBα, and β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels and then to the loading control.

Workflow Diagram: Western Blot for Pathway Analysis

Caption: Standard workflow for analyzing protein expression and phosphorylation via Western Blotting.

Quantifying Antioxidant Activity

This assay measures the overall intracellular ROS levels. DCF-DA is a cell-permeable compound that becomes fluorescent upon oxidation by ROS.

Causality: This method provides a direct measure of K3G's ability to reduce intracellular oxidative stress. A positive control (e.g., H₂O₂) is essential to validate that the assay system can detect ROS, while a known antioxidant (e.g., N-acetylcysteine) can be used to confirm that ROS reduction can be measured.

Step-by-Step Methodology:

-

Cell Culture: Plate BV2 or HaCaT cells in a 96-well black, clear-bottom plate and allow them to adhere.[23]

-

Treatment: Pre-treat cells with K3G for 1 hour.

-

ROS Induction: Induce oxidative stress by adding an agent like LPS (1 µg/mL) or H₂O₂ (100 µM) for a defined period.

-

DCF-DA Loading: Remove the medium, wash with PBS, and incubate the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.[14][23]

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Analysis: Express the results as a percentage of the fluorescence in the LPS/H₂O₂-treated control group.

Data Presentation and Interpretation

To facilitate comparison and clear interpretation, quantitative data should be summarized in tables.

Table 1: Summary of K3G's Effects on Inflammatory and Oxidative Markers

| Cellular Model | Stimulus | Marker Measured | Effect of K3G | Pathway Implicated | Reference(s) |

| RAW 264.7 Macrophages | LPS | NO, IL-1β, PGE₂, LTB₄ | Significant Inhibition | NF-κB | [7][12] |

| RAW 264.7 Macrophages | LPS | IL-10 Production | Upregulation | - | [9][12] |

| RAW 264.7 Macrophages | LPS | NF-κB p65 Phosphorylation | Inhibition | NF-κB | [9] |

| BV2 Microglia | LPS | NO, IL-6, TNF-α | Significant Inhibition | NF-κB, MAPK | [8][14] |

| BV2 Microglia | LPS | iNOS, COX-2 Expression | Reduction | NF-κB, MAPK | [8][14] |

| BV2 Microglia | LPS | MAPK (ERK, JNK, p38) Phos. | Downregulation | MAPK | [8][14] |

| BV2 Microglia | LPS | Intracellular ROS | Dose-dependent Decrease | Nrf2/HO-1 | [8][10] |

| BV2 Microglia | LPS | Nrf2, HO-1 Expression | Upregulation | Nrf2/HO-1 | [8][14] |

| HepG2 Hepatocytes | - | Glucose Consumption | Increase | PI3K/Akt | [9] |

Conclusion and Future Directions

This compound is a biologically active metabolite that exerts potent and multifaceted effects at the cellular level. Its primary mechanisms of action involve the robust suppression of key inflammatory signaling pathways (NF-κB and MAPKs) and the enhancement of cellular antioxidant defenses through the activation of the Nrf2/HO-1 cascade.[7][8][14] These actions collectively reduce the production of a wide array of pro-inflammatory mediators and protect cells from oxidative damage.

While significant progress has been made, several areas warrant further investigation:

-

Receptor-level Interactions: Identifying specific cell surface or intracellular receptors that K3G may directly bind to would provide a more complete picture of its mechanism.

-

Transporter-mediated Uptake: Understanding the specific transporters responsible for K3G's entry into different cell types is crucial for predicting tissue-specific effects.[3]

-

Direct Anticancer Activity: Rigorous studies are needed to differentiate the direct effects of K3G on cancer cell proliferation and apoptosis from those of its aglycone, kaempferol.

-

In Vivo Validation: While cellular models are invaluable, further validation of these mechanisms in preclinical animal models of inflammatory diseases is essential for translational development.[7][12]

References

-

Lim, H.J., et al. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega. Available at: [Link]

-

ACS Publications. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega. Available at: [Link]

-

Khajuria, A., et al. (2018). Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O -β- d -Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. Available at: [Link]

-

PubMed. (n.d.). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. Available at: [Link]

-

PubMed. (2018). Kaempferol-3-o-β-d-glucuronate Exhibit Potential Anti-Inflammatory Effect in LPS Stimulated RAW 264.7 Cells and Mice Model. Available at: [Link]

-

ResearchGate. (n.d.). Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo. Available at: [Link]

-

Bohrium. (n.d.). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. Available at: [Link]

-

NIH. (2021). Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress. Available at: [Link]

-

NIH. (n.d.). In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters. Available at: [Link]

-

NIH. (n.d.). Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells. Available at: [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Kaempferol suppresses proliferation and induces apoptosis and DNA damage in human gallbladder cancer cells through the CDK4/CDK6. Available at: [Link]

-

IJSIT. (2020). KAEMPFEROL-3-O-D-GLUCOSIDE BIOACTIVITIES: A REVIEW. Available at: [Link]

-

PubMed. (n.d.). Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells. Available at: [Link]

-

PubMed Central. (n.d.). Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements. Available at: [Link]

-

PubMed. (2018). Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells. Available at: [Link]

-

Semantic Scholar. (n.d.). Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells. Available at: [Link]

-

PubMed Central. (n.d.). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Available at: [Link]

-

PubMed. (n.d.). Absorption of kaempferol from endive, a source of this compound, in humans. Available at: [Link]

-

NIH. (2022). The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction. Available at: [Link]

-

ResearchGate. (n.d.). Kaempferol antioxidant potential via modulation of Nrf2. Reactive... Available at: [Link]

-

PubMed. (2023). Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells. Available at: [Link]

-

ResearchGate. (n.d.). Absorption of kaempferol from endive, a source of this compound, in humans. Available at: [Link]

-

ResearchGate. (n.d.). Kaempferol improves glucose uptake in skeletal muscle via an AMPK-dependent mechanism. Available at: [Link]

-

Bohrium. (n.d.). Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway. Available at: [Link]

-

ResearchGate. (n.d.). Antioxidant activity and KEAP1–nuclear factor erythroid 2–related... Available at: [Link]

-

PubMed. (2023). Kaempferol attenuates wear particle-induced inflammatory osteolysis via JNK and p38-MAPK signaling pathways. Available at: [Link]

Sources

- 1. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption of kaempferol from endive, a source of this compound, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. europeanreview.org [europeanreview.org]

- 21. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis and Chemical Structure of Kaempferol-3-glucuronide

Abstract

Kaempferol-3-glucuronide is a significant flavonoid metabolite found across the plant kingdom and is a product of phase II metabolism in mammals.[1][2] As a glycoside of the flavonol kaempferol, its chemical properties—particularly solubility and bioavailability—are substantially altered by the addition of a glucuronic acid moiety.[3] This modification is critical for its biological activity, transport, and detoxification.[1] This guide provides a comprehensive overview of the chemical architecture of this compound, delineates its complete biosynthetic pathway from primary metabolites, and presents validated experimental protocols for its extraction, synthesis, and characterization. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and utilize this compound.

Chemical Identity and Structure

This compound is classified as a flavonoid-3-O-glucuronide.[4] This classification denotes a molecule where a glucuronic acid residue is attached via an O-glycosidic bond to the hydroxyl group at the C3 position of the kaempferol aglycone.[4][5] This structural modification from its parent aglycone, kaempferol, is pivotal, as it significantly increases the molecule's polarity and water solubility.

Structural Elucidation

The definitive structure of this compound consists of the characteristic C6-C3-C6 flavonoid backbone of kaempferol linked to a glucuronic acid sugar. The IUPAC name is (2S,3S,4S,5R,6S)-6-{[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid.[2]

-

Kaempferol Aglycone: Comprises two phenyl rings (A and B rings) and a heterocyclic C ring containing the C3 hydroxyl group, which serves as the attachment point.

-

Glucuronide Moiety: A six-carbon sugar acid derived from glucose, where the C6 carbon is oxidized to a carboxylic acid. The anomeric carbon (C1) of the glucuronic acid forms the glycosidic bond with the C3 oxygen of kaempferol.[5]

Physicochemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₁₂ | [2][4][5][6] |

| Molecular Weight | 462.36 g/mol | [4][5] |

| Monoisotopic Mass | 462.07982601 Da | [2][6] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-{[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid | [2] |

| InChI Key | FNTJVYCFNVUBOL-UHFFFAOYSA-N | [4] |

| CAS Number | 22688-78-4 | [2][5] |

| Melting Point | 189-191 °C | [5] |

| XLogP3 | 2.30 | [5] |

Biosynthesis of this compound

The formation of this compound is a multi-stage enzymatic process that relies on two distinct but interconnected pathways: the synthesis of the kaempferol aglycone and the generation of the activated sugar donor, followed by a final conjugation step.

Stage 1: Phenylpropanoid Pathway and Flavonoid Core Synthesis

The biosynthesis of the kaempferol backbone begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways.[7]

-

Phenylalanine to p-Coumaroyl-CoA: L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL). This produces the primary precursor for flavonoid synthesis.[7]

-

Chalcone Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

-

Flavanone Isomerization: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin.

-

Hydroxylation to Dihydrokaempferol: Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the C3 position of naringenin, yielding dihydrokaempferol.

-

Flavonol Formation: Finally, Flavonol Synthase (FLS) introduces a double bond between C2 and C3 of dihydrokaempferol, producing the flavonol aglycone, kaempferol.[7]

Stage 2: Synthesis of the Activated Sugar Donor (UDP-Glucuronic Acid)

The glucuronic acid moiety must be in an activated form to be transferred to the aglycone. This is achieved by the synthesis of UDP-glucuronic acid (UDP-GlcA).

-

UDP-Glucose Dehydrogenase (UGD): This critical enzyme catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose at the C6 position to produce UDP-glucuronic acid.[7] This molecule is the primary sugar donor for glucuronidation reactions in both plants and animals.[1][7]

Stage 3: The Glucuronidation Reaction

The final, decisive step is the covalent attachment of glucuronic acid to the kaempferol aglycone.

-

UDP-Glucuronosyltransferases (UGTs): This reaction is catalyzed by a regioselective UDP-glucuronosyltransferase (UGT, EC 2.4.1.17).[1] The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDP-GlcA to the 3-hydroxyl group of kaempferol, releasing UDP.[3] In plants, specific UGTs like UGT84F9 from Medicago truncatula have been identified as efficient flavonoid glucuronosyltransferases.[1][3] In mammals, this process is a key part of phase II metabolism, where enzymes from the UGT1A and UGT2B families conjugate xenobiotics and endogenous compounds to enhance their excretion.[8][9]

Caption: The complete biosynthetic pathway of this compound.

Experimental Methodologies

The study of this compound necessitates robust protocols for its extraction from natural sources, chemical or enzymatic synthesis, and analytical characterization.

Protocol 1: Extraction and Purification from Plant Material

This protocol provides a generalized workflow for the extraction and isolation of flavonoid glycosides, which can be adapted for sources rich in this compound, such as mango pulp or boysenberry leaves.[10][11][12]

Rationale: The procedure employs a multi-step solvent partitioning and chromatographic approach. Initial extraction with aqueous ethanol captures a broad range of polar and semi-polar metabolites. Subsequent liquid-liquid partitioning systematically removes interfering compounds like lipids (with petroleum ether) and pigments (with chloroform), thereby enriching the flavonoid glycoside content in the ethyl acetate fraction.[13] Final purification is achieved through column chromatography, which separates compounds based on their polarity and size.

Materials:

-

Dried, powdered plant material

-

80% Ethanol (v/v)

-

Petroleum ether, Chloroform, Ethyl acetate

-

Methanol

-

Distilled water

-

Chromatography media: MCI gel, Sephadex LH-20, Silica gel

-

Rotary evaporator, Separatory funnel, Chromatography columns

Procedure:

-

Initial Extraction:

-

Macerate 1 kg of dried plant powder in 5 L of 80% ethanol at room temperature for 48 hours.[13][14]

-

Filter the mixture and repeat the extraction on the plant residue twice more.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at T < 50°C to yield a crude aqueous extract.[13]

-

-

Solvent-Solvent Partitioning:

-

Suspend the concentrated extract in 1 L of distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with:

-

Collect and combine the ethyl acetate fractions. Evaporate to dryness to obtain the enriched flavonoid glycoside extract.

-

-

Column Chromatography Purification:

-

MCI Gel: Dissolve the ethyl acetate extract in water and apply it to an MCI gel column. Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH) to perform an initial fractionation.[14]

-

Sephadex LH-20: Subject the fractions containing the target compound (identified by TLC) to a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on size and aromaticity.[15]

-

Silica Gel/Preparative HPLC: For final polishing, use silica gel column chromatography or, for higher purity, a preparative reversed-phase HPLC system.[14][16]

-

Protocol 2: Chemical Synthesis

A direct chemical synthesis of Kaempferol-3-O-β-D-glucuronide can be achieved under alkaline conditions without the need for protecting the hydroxyl groups of the kaempferol aglycone.[17]

Rationale: This method leverages the differential reactivity of the hydroxyl groups on the kaempferol scaffold. The C3-OH is sufficiently nucleophilic to react with the activated glucuronic acid donor under basic conditions, while other hydroxyls remain less reactive, avoiding the need for complex protection-deprotection steps.

Materials:

-

Kaempferol

-

1-bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester

-

Potassium carbonate (K₂CO₃)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF), Methanol (MeOH), Water

Procedure:

-

Glycosylation:

-

Dissolve kaempferol and 1-bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester in DMF.

-

Add K₂CO₃ as a base and stir the reaction at room temperature for 4 days.[17]

-

-

Deprotection:

-

After the reaction, remove the solvent.

-

Add a mixture of MeOH and water, followed by Na₂CO₃ to hydrolyze the acetyl and methyl ester protecting groups.

-

Stir for 2 hours at room temperature.[17]

-

-

Purification:

-

Purify the resulting product using column chromatography or preparative HPLC to isolate pure Kaempferol-3-O-β-D-glucuronide.

-

Protocol 3: Analytical Characterization

Confirmation of the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Workflow:

-

UV-Visible Spectroscopy: Dissolve the sample in methanol. The UV spectrum of kaempferol glycosides typically shows two major absorption bands (Band I around 350 nm and Band II around 265 nm). The use of shift reagents (e.g., NaOH, NaOAc) can help confirm the substitution pattern by observing bathochromic shifts, although the C3 substitution blocks the characteristic shift seen with a free 3-OH group.[10][11]

-

High-Performance Liquid Chromatography (HPLC):

-

Mass Spectrometry (MS): Coupling HPLC to an MS detector (LC-MS), typically an ESI-QTOF, allows for accurate mass determination. In negative ion mode, this compound will show a prominent [M-H]⁻ ion at m/z 461.072.[19] Fragmentation (MS/MS) will yield a characteristic ion at m/z 285.04, corresponding to the kaempferol aglycone after the loss of the glucuronide moiety (176 Da).[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.

-

¹H NMR: Key signals include aromatic protons of the A and B rings of kaempferol and the anomeric proton of the glucuronic acid moiety, which typically appears as a doublet around 5.3 ppm with a coupling constant (J) of ~7.4 Hz, confirming the β-configuration.[17]

-

¹³C NMR: The glycosylation at the C3 position is confirmed by a downfield shift of C2 and an upfield shift of C3 compared to the aglycone.[20]

-

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial to unequivocally confirm the attachment site. A correlation will be observed between the anomeric proton (H-1'') of the glucuronic acid and the C-3 carbon of the kaempferol ring.[17]

-

Caption: A typical experimental workflow for the isolation and analysis of this compound.

References

- Adiji, O. A. (n.d.). Identification, Characterization and Engineering of UDP-Glucuronosyltransferases for Synthesis of Flavonoid Glucuronides. Semantic Scholar.

- FooDB. (2010). Compound Kaempferol 3-glucuronide (FDB000634).

- Zabela, V., Sampath, C., Oufir, M., & Hamburger, M. (n.d.). Chemical structures of kaempferol (A), kaempferol-3-O-glucuronide (B) and 4-HPAA (C).

- PubChem. (n.d.). This compound (CID 22846027). National Institutes of Health.

- Adiji, O. A., et al. (2021). UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula. Plant Physiology, Oxford Academic.

- (2007). Determination of the UDP-glucuronosyltransferase isoforms responsible for the metabolism of flavonoids in intact Caco-2 TC7 cells using siRNA. PubMed.

- PubChem. (n.d.). Kaempferol 3-O-glucuronide (CID 5318759). National Institutes of Health.

- ECHEMI. (n.d.). Kaempferol 3-O-glucuronide Formula (CAS No: 22688-78-4).

- (n.d.). Induction of UDP-glucuronosyltransferase UGT1A1 by the flavonoid chrysin in the human hepatoma cell line hep G2. PubMed.

- (n.d.). Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD. PubMed Central.

- (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases.

- BenchChem. (n.d.). The Biosynthesis of Kaempferol 3-O-arabinoside: A Technical Guide for Researchers.

- Basu, A. (2024). Extraction and Characterization of Flavonoid this compound from Mango for Treatment of Different Types of Cancers. Great Britain Journals Press.

- (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. PubMed.

- (n.d.). Isolation of Kaempferol Glycosides from Ginkgo biloba Leaves and Synthesis, Identification and Quantification of their.

- (n.d.). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. MDPI.

- (n.d.). NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside).

- Basu, A. (2024). Extraction and Characterization of Flavonoid this compound from Mango for Treatment of Different types of Cancers. Great Britain Journals Press.

- (n.d.). kaempferol and quercetin glycosides from.

-

(n.d.). a schematic pathway for the production of kaempferol 3-O-rhamnoside... ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXX2Gl1c0yVT-SErHt08McXg3bnXGjshDS0kDCeQPs3m4aQsDuNza-fX-fkEYGxnOH9uvZdN7VvsZqaXBTDBy9ypltjp3Kv3pXKCjlFw4ckMNYm3hpNi1Dr4wcE5sSivv5xWGtzP8t-dw-KJ0qt-XP0oga7_wOjWQZDDsGkkrB0oa-XZ7Sdw22X-qftQ0opS6uOQcxWpc_BZUgbXxXjbJiBmQQNfuIionHYfFQ8fZ33-iFo7ajft68_xA00PahPpjecQ==]([Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Kaempferol 3-O-glucuronide | C21H18O12 | CID 5318759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification, Characterization and Engineering of UDP-Glucuronosyltransferases for Synthesis of Flavonoid Glucuronides | Semantic Scholar [semanticscholar.org]

- 4. Showing Compound Kaempferol 3-glucuronide (FDB000634) - FooDB [foodb.ca]

- 5. echemi.com [echemi.com]

- 6. This compound | C21H18O12 | CID 22846027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Disposition of flavonoids via enteric recycling: determination of the UDP-glucuronosyltransferase isoforms responsible for the metabolism of flavonoids in intact Caco-2 TC7 cells using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journalspress.com [journalspress.com]

- 11. journalspress.com [journalspress.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]

- 16. mdpi.com [mdpi.com]

- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 18. ijariie.com [ijariie.com]

- 19. massbank.eu [massbank.eu]

- 20. efashare.b-cdn.net [efashare.b-cdn.net]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Kaempferol-3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Kaempferol and the Significance of its Glucuronidated Metabolites

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a bioactive flavonol abundant in a variety of edible plants and beverages, including tea, broccoli, and grapefruit.[1] Its potential pharmacological activities, such as antioxidant, anti-inflammatory, and antitumor effects, have been a subject of extensive research.[1] However, the therapeutic efficacy of kaempferol is often limited by its low bioavailability, which is largely due to extensive first-pass metabolism in the intestine and liver.[2][3][4][5]

Upon oral ingestion, kaempferol is rapidly metabolized, primarily through glucuronidation and sulfation.[2][3] This results in the circulation of its metabolites, with kaempferol-3-glucuronide (K-3-G) being the most predominant form found in plasma.[1][6][7][8][9] Therefore, a thorough understanding of the pharmacokinetics of K-3-G is paramount to accurately assess the systemic exposure and potential bioactivity of dietary kaempferol.

Section 2: Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The in vivo journey of kaempferol and its glucuronides is a complex interplay of metabolic enzymes and transport proteins. After oral administration, kaempferol is quickly absorbed and biotransformed into phase II conjugates.[1] While the parent kaempferol is present in plasma in very low concentrations, its metabolites, particularly K-3-G, reach significantly higher levels.[1]

2.1. Absorption and First-Pass Metabolism:

Kaempferol glycosides, the common dietary form, are typically hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, kaempferol, which is then absorbed.[4][10] The absorbed kaempferol undergoes extensive first-pass metabolism in the enterocytes and hepatocytes.[3][5] Glucuronidation is a major metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12][13] Specifically, UGT1A9 has been identified as a primary enzyme responsible for kaempferol glucuronidation.[14][15] this compound is a major product of this metabolism, particularly in the small intestine.[1]

2.2. Distribution and the Role of Efflux Transporters:

Once formed, K-3-G and other conjugates are subject to efflux back into the intestinal lumen or transported into the systemic circulation. This process is mediated by efflux transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs).[1][6] These transporters play a critical role in drug elimination and significantly influence the overall in vivo exposure of kaempferol and its metabolites.[1][6] For instance, the absence of MRP2 and BCRP has been shown to significantly increase the systemic exposure (AUC) of kaempferol conjugates.[1][6]

2.3. Metabolism and Enterohepatic Recirculation:

A key aspect of flavonoid disposition is enterohepatic recirculation.[16][17] Glucuronide conjugates, including K-3-G, can be excreted into the bile, transported to the intestine, and then hydrolyzed back to the aglycone by microbial β-glucuronidases.[18][19][20][21] The liberated kaempferol is then available for reabsorption, a process that can prolong its presence in the body and is often associated with multiple peaks in the plasma concentration-time profile.[17] This recycling mechanism, which can occur without the involvement of hepatic conjugating enzymes, is a highly efficient process for flavonoids.[16]

2.4. Excretion:

The metabolites of kaempferol are ultimately excreted in the urine and feces.[22] Studies in humans have shown that a small percentage of the ingested kaempferol dose is excreted in the urine, primarily as K-3-G.[7][8][9][22]

Section 3: In Vivo Experimental Protocols for Pharmacokinetic Studies

To accurately characterize the pharmacokinetics of this compound, well-designed in vivo studies are essential. Rodent models, particularly rats, are frequently used for these investigations.[2]

3.1. Animal Model and Dosing:

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of flavonoids.[3][5][23]

-

Acclimation: Animals should be acclimated for at least one week under standard laboratory conditions (22–26°C, 40–60% relative humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[24]

-

Fasting: Prior to dosing, rats should be fasted overnight (approximately 12 hours) with free access to water to ensure consistent gastrointestinal conditions.[24][25]

-

Administration: Kaempferol or its glycosides are typically administered orally via gavage.[24] Intravenous administration is also performed to determine absolute bioavailability.[3][5]

3.2. Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points after administration (e.g., 0, 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, 12, and 24 hours). Samples are typically collected from the retro-orbital plexus or tail vein into heparinized tubes.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[23][24][26]

3.3. Bioanalytical Method - Sample Preparation and Analysis:

-

Enzymatic Hydrolysis: To measure the total aglycone concentration (free and conjugated), plasma samples are often incubated with β-glucuronidase/sulfatase to hydrolyze the glucuronide and sulfate conjugates back to kaempferol.[3][25]

-

Extraction: The analytes are then extracted from the plasma using a suitable organic solvent, such as ethyl acetate/acetone.[25]

-

Analytical Technique: The concentrations of kaempferol and its metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[25][26] This technique offers the required sensitivity and selectivity for detecting low concentrations of these compounds in biological matrices.[27]

Section 4: Quantitative Data and Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of kaempferol and its major metabolite, this compound, from in vivo studies. These parameters are crucial for describing the systemic exposure of these compounds.[2]

| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |

| Kaempferol | Rat | 100 | Oral | - | ~1-2 | 760 ± 100 | ~2 | [3] |

| Kaempferol | Rat | 250 | Oral | - | ~1-2 | - | ~2 | [3] |

| This compound | Human | 9 (from endive) | Oral | ~46.6 (0.1 µM) | 5.8 | - | - | [7],[8],[9] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Note: The Cmax for this compound was converted from µM to ng/mL for comparison, assuming a molecular weight of 462.37 g/mol . Direct pharmacokinetic data for administered this compound is limited; the human data reflects the formation of this metabolite after oral intake of kaempferol from a natural source. The low oral bioavailability of kaempferol highlights the extensive first-pass metabolism.[3][5]

Section 5: Visualizing Metabolic Pathways and Experimental Workflows

5.1. Metabolic Pathway of Kaempferol

The following diagram illustrates the primary metabolic pathway of kaempferol in vivo, leading to the formation of this compound.

Caption: In vivo metabolic fate of kaempferol leading to this compound.

5.2. Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of flavonoids.

Caption: A typical workflow for in vivo bioavailability studies.[4]

Section 6: Conclusion and Future Directions

The in vivo pharmacokinetics of kaempferol are predominantly driven by the formation and disposition of its glucuronidated metabolites, with this compound being the most significant circulating form. A comprehensive understanding of its ADME, including the critical roles of UGT enzymes, efflux transporters, and enterohepatic recirculation, is essential for the development of kaempferol-based therapeutics and functional foods.

Future research should focus on further elucidating the specific transporters involved in the disposition of K-3-G and quantifying the extent of its enterohepatic recirculation. Moreover, human clinical trials are necessary to validate the findings from preclinical models and to fully understand the therapeutic potential of dietary kaempferol by accurately assessing the systemic exposure to its bioactive metabolites.

References

-

Zheng, L., et al. (2016). In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters. AAPS J, 18(5), 1286-1295. [Link]

-

Gao, S., et al. (2013). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Mol. Nutr. Food Res., 57(9), 1640-1650. [Link]

-

O'Leary, K. A., et al. (2001). Flavonoid glucuronides are substrates for human liver beta-glucuronidase. FEBS Lett, 503(1), 103-106. [Link]

-

Zheng, L., et al. (2016). In Vivo Exposure of Kaempferol Is Driven by Phase II Metabolic Enzymes and Efflux Transporters. AAPS J, 18(5), 1286-95. [Link]

-

Hu, M., et al. (2003). Enteric disposition and recycling of flavonoids and ginkgo flavonoids. J Altern Complement Med, 9(1), 115-26. [Link]

-

O'Leary, K. A., et al. (2001). Flavonoid glucuronides are substrates for human liver beta-glucuronidase. FEBS Letters, 503(1), 103-106. [Link]

-

DuPont, M. S., et al. (2004). Absorption of kaempferol from endive, a source of this compound, in humans. Eur J Clin Nutr, 58(6), 947-54. [Link]

-

Chen, J., et al. (2003). Metabolism of flavonoids via enteric recycling: role of intestinal disposition. J Pharmacol Exp Ther, 304(3), 1228-35. [Link]

-

Chen, J., et al. (2005). Intestinal and hepatic glucuronidation of flavonoids. Curr Drug Metab, 6(4), 373-83. [Link]

-

Lee, M. J., et al. (2003). Measurement of Resveratrol, Kaempferol, Quercetin and Isorhamnetin in Human Plasma. Methods in Enzymology, 372, 180-186. [Link]

-

An, G., et al. (2009). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Biopharm Drug Dispos, 30(7), 356-65. [Link]

-

DuPont, M. S., et al. (2004). Absorption of kaempferol from endive, a source of this compound, in humans. ResearchGate. [Link]

-

Imran, M., et al. (2019). Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements. J Funct Foods, 56, 227-236. [Link]

-

Pellock, S. J., et al. (2019). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Drug Metab Dispos, 47(9), 972-980. [Link]

-

National Center for Biotechnology Information. (n.d.). Kaempferol. PubChem Compound Database. [Link]

-

Bang, S. H., et al. (2016). β-Glucuronidase from Lactobacillus brevis useful for baicalin hydrolysis belongs to glycoside hydrolase family 30. J Microbiol Biotechnol, 26(1), 117-24. [Link]

-

Oliveira, E. J., & Watson, D. G. (2000). In vitro glucuronidation of kaempferol and quercetin by human UGT-1A9 microsomes. FEBS Lett, 471(1), 1-6. [Link]

-

DuPont, M. S., et al. (2004). Absorption of kaempferol from endive, a source of this compound, in humans. European journal of clinical nutrition, 58(6), 947-954. [Link]

-

DuPont, M. S., et al. (2004). Absorption of kaempferol from endive, a source of this compound, in humans. European Journal of Clinical Nutrition, 58(6), 947-954. [Link]

-

Li, Y., et al. (2016). Simultaneous Determination of Kaempferide, Kaempferol and Isorhamnetin in Rat Plasma by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. J. Braz. Chem. Soc., 27(8), 1466-1473. [Link]

-

Li, Y., et al. (2016). Simultaneous Determination of Kaempferide, Kaempferol and Isorhamnetin in Rat Plasma by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

-

Bohn, T. (2019). Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. Nutrients, 11(10), 2288. [Link]

-

Brecht, K., et al. (2011). Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase – In Vitro and In Silico Analyses. Planta Med, 77(12), 1339-1346. [Link]

-

S, S., et al. (2012). Bio Analytical Method Development and Reaction Rate Study of Kaempferol in Ambino Rats Plasma using RP-HPLC Method. ResearchGate. [Link]

-

Zheng, L., et al. (2018). Interplay of Efflux Transporters with Glucuronidation and Its Impact on Subcellular Aglycone and Glucuronide Disposition: A Case Study with Kaempferol. Mol Pharm, 15(12), 5519-5531. [Link]

-

An, G., et al. (2009). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Biopharm Drug Dispos, 30(7), 356-65. [Link]

-

Zheng, L., et al. (2018). Interplay of Efflux Transporters with Glucuronidation and Its Impact on Subcellular Aglycone and Glucuronide Disposition: A Case Study with Kaempferol. Mol Pharm, 15(12), 5519-5531. [Link]

-

Li, X., et al. (2023). Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Front Pharmacol, 14, 1121850. [Link]

-

Zhang, Y., et al. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6693. [Link]

-

An, G., et al. (2009). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Semantic Scholar. [Link]

-

D'Archivio, M., et al. (2014). Flavonoid Pharmacokinetics: Methods of Analysis, Preclinical and Clinical Pharmacokinetics, Safety, and Toxicology. ResearchGate. [Link]

-

Roberts, M. S., et al. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clin Pharmacokinet, 41(10), 751-90. [Link]

-

Choi, Y. H., et al. (2023). Isosakuranetin Influences Tofacitinib Pharmacokinetics in Diabetic Rats. J Pharm Investig, 53(5), 655-662. [Link]

-

Miners, J. O. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. University of Adelaide. [Link]

-

Tukey, R. H., & Strassburg, C. P. (2000). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Annu Rev Pharmacol Toxicol, 40, 581-616. [Link]

Sources

- 1. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Exposure of Kaempferol Is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption of kaempferol from endive, a source of this compound, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption of kaempferol from endive, a source of this compound, in humans [agris.fao.org]

- 9. Absorption of kaempferol from endive, a source of this compound, in humans | CoLab [colab.ws]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. Intestinal and hepatic glucuronidation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro glucuronidation of kaempferol and quercetin by human UGT-1A9 microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Interplay of Efflux Transporters with Glucuronidation and Its Impact on Subcellular Aglycone and Glucuronide Disposition: A Case Study with Kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flavonoid glucuronides are substrates for human liver beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flavonoid glucuronides are substrates for human liver beta-glucuronidase. | Semantic Scholar [semanticscholar.org]

- 20. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. β-Glucuronidase from Lactobacillus brevis useful for baicalin hydrolysis belongs to glycoside hydrolase family 30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 25. scielo.br [scielo.br]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Kaempferol-3-glucuronide and its Modulation of the AKT/GSK3β Signaling Pathway

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Kaempferol-3-glucuronide (K3G), a significant flavonoid metabolite, and its intricate signaling mechanisms, with a primary focus on the pivotal AKT/GSK3β pathway. This document is intended to serve as a resource for researchers and drug development professionals, offering in-depth scientific insights and actionable experimental protocols.

Introduction: The Scientific Significance of this compound

Kaempferol, a natural flavonol found in a variety of plants, is extensively metabolized in the body, with this compound (K3G) being one of its primary conjugated metabolites.[1][2] While historically the focus has been on the aglycone form, emerging evidence highlights the distinct biological activities of its metabolites. K3G has garnered considerable attention for its diverse pharmacological effects, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6] Of particular interest to the scientific community is its ability to modulate key cellular signaling pathways, including the AKT/GSK3β cascade, which is central to cell survival, metabolism, and inflammation.[2][7][8] Understanding the molecular interactions of K3G with this pathway is crucial for harnessing its therapeutic potential in a range of pathologies, from metabolic disorders to neurodegenerative diseases.

The AKT/GSK3β Signaling Pathway: A Central Regulator of Cellular Function